![molecular formula C31H28N2O B2433649 [(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone CAS No. 2216750-52-4](/img/structure/B2433649.png)
[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
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Description
This compound is an intermediate in the synthesis of solifenacin , a medication used to treat overactive bladder. It’s formed by reacting quinuclidin-3-ol and bis(aryl) carbonate to form (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-aryl carbonate, which is then treated with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an inert atmosphere to form a Solifenacin base .
Synthesis Analysis
The synthesis of this compound involves the reaction of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and an alkylation reagent R-LG in the presence of an organic solvent .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 444.567, a density of 1.2±0.1 g/cm3, a boiling point of 609.8±55.0 °C at 760 mmHg, and a flash point of 255.5±23.9 °C .Scientific Research Applications
Potential Therapeutic Applications
A study by Bonilla-Castañeda et al. (2022) synthesized a derivative structurally similar to the compound , exhibiting properties like potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation. This suggests potential therapeutic applications for similar compounds, including the one you mentioned (Bonilla-Castañeda et al., 2022).
Antimicrobial Activity
Rao et al. (2020) synthesized derivatives of a similar compound and evaluated them for antibacterial activity. The results indicated good activity profiles, especially for compounds with bromine substitution, suggesting antimicrobial potentials for related compounds (Rao et al., 2020).
Novel Synthetic Processes
Potikha et al. (2010) proposed a novel method for preparing azolo[b]isoquinolines, which can be related to the synthesis of the compound you're interested in. This research highlights innovative approaches in the synthesis of complex organic compounds, which could be applicable to your compound of interest (Potikha et al., 2010).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) investigated the electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives, a study which can provide insights into the photophysical properties of structurally similar compounds like the one you mentioned. These findings are significant for developing materials with specific optical properties (Nagarajan et al., 2014).
properties
IUPAC Name |
[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGZNDDACGLPT-RNPORBBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
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